Cas no 42328-55-2 (1-amino-3-methylpentan-2-ol)
1-amino-3-methylpentan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 2-Pentanol, 1-amino-3-methyl-
- 1-amino-3-methylpentan-2-ol
- 2-butylethanolamine
- AKOS010573933
- Z802901690
- EN300-75380
- SCHEMBL1932898
- 42328-55-2
- SCHEMBL22917529
-
- Inchi: 1S/C6H15NO/c1-3-5(2)6(8)4-7/h5-6,8H,3-4,7H2,1-2H3
- InChI Key: DPHVQNBKFLZZJA-UHFFFAOYSA-N
- SMILES: C(N)C(O)C(C)CC
Computed Properties
- Exact Mass: 117.115364102Da
- Monoisotopic Mass: 117.115364102Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 56.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 46.3Ų
1-amino-3-methylpentan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A618058-25mg |
1-amino-3-methylpentan-2-ol |
42328-55-2 | 25mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A618058-50mg |
1-amino-3-methylpentan-2-ol |
42328-55-2 | 50mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A618058-250mg |
1-amino-3-methylpentan-2-ol |
42328-55-2 | 250mg |
$ 320.00 | 2022-06-08 | ||
| Enamine | EN300-75380-0.05g |
1-amino-3-methylpentan-2-ol |
42328-55-2 | 95% | 0.05g |
$66.0 | 2024-05-23 | |
| Enamine | EN300-75380-0.1g |
1-amino-3-methylpentan-2-ol |
42328-55-2 | 95% | 0.1g |
$98.0 | 2024-05-23 | |
| Enamine | EN300-75380-0.25g |
1-amino-3-methylpentan-2-ol |
42328-55-2 | 95% | 0.25g |
$142.0 | 2024-05-23 | |
| Enamine | EN300-75380-0.5g |
1-amino-3-methylpentan-2-ol |
42328-55-2 | 95% | 0.5g |
$271.0 | 2024-05-23 | |
| Enamine | EN300-75380-1.0g |
1-amino-3-methylpentan-2-ol |
42328-55-2 | 95% | 1.0g |
$371.0 | 2024-05-23 | |
| Enamine | EN300-75380-2.5g |
1-amino-3-methylpentan-2-ol |
42328-55-2 | 95% | 2.5g |
$726.0 | 2024-05-23 | |
| Enamine | EN300-75380-5.0g |
1-amino-3-methylpentan-2-ol |
42328-55-2 | 95% | 5.0g |
$1075.0 | 2024-05-23 |
1-amino-3-methylpentan-2-ol Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 1-amino-3-methylpentan-2-ol
Chemical Profile of 1-amino-3-methylpentan-2-ol (CAS No. 42328-55-2)
1-amino-3-methylpentan-2-ol, identified by its Chemical Abstracts Service (CAS) number 42328-55-2, is a significant organic compound with a molecular structure that includes both an amino group and a hydroxyl group. This bifunctional nature makes it a versatile intermediate in synthetic chemistry, particularly in the pharmaceutical and fine chemical industries. The compound features a five-carbon chain with an amine substituent at the first carbon and a hydroxyl group at the second carbon, along with a methyl group at the third carbon. This unique arrangement contributes to its reactivity and utility in various chemical transformations.
The synthesis of 1-amino-3-methylpentan-2-ol typically involves multi-step organic reactions, often starting from readily available precursors such as 3-methylpentan-2-one or its derivatives. The introduction of the amino group can be achieved through various methods, including reductive amination or direct functionalization of the ketone. The hydroxyl group is commonly introduced via hydroxylation or oxidation processes. The precise synthetic route depends on the desired purity, yield, and scale of production, as well as the specific applications for which the compound is intended.
In recent years, 1-amino-3-methylpentan-2-ol has garnered attention in the field of drug discovery due to its structural features that mimic natural amino acids. Its dual functionality allows for the formation of stable amide and ester bonds, making it a valuable building block for peptidomimetics and other bioactive molecules. Researchers have explored its potential in developing novel therapeutic agents targeting various biological pathways. For instance, derivatives of this compound have been investigated for their role in modulating enzyme activity and receptor binding, which are critical for treating conditions such as inflammation, neurodegeneration, and metabolic disorders.
The hydroxyl group in 1-amino-3-methylpentan-2-ol also provides opportunities for further functionalization, enabling the creation of more complex molecules with tailored properties. This has led to its use in designing ligands for metal chelation therapy, where the compound's ability to coordinate with metal ions can be exploited for therapeutic benefits. Additionally, the compound's solubility characteristics make it suitable for formulation in various drug delivery systems, enhancing bioavailability and targeted action.
From an industrial perspective, 1-amino-3-methylpentan-2-ol serves as a key intermediate in the production of specialty chemicals and polymers. Its incorporation into larger molecular frameworks can impart desirable mechanical and thermal properties to materials used in coatings, adhesives, and plastics. The growing demand for high-performance materials has driven research into optimizing synthetic routes to improve cost-efficiency and sustainability.
The pharmacological potential of 1-amino-3-methylpentan-2-ol has been further explored through computational modeling and high-throughput screening assays. These studies have identified novel analogs with enhanced binding affinity and selectivity for therapeutic targets. For example, modifications to the side chain or introduction of additional functional groups have yielded compounds with improved pharmacokinetic profiles. Such advancements underscore the importance of 1-amino-3-methylpentan-2-ol as a scaffold in medicinal chemistry.
Environmental considerations also play a role in the development and application of 1-amino-3-methylpentan-2-ol. Efforts are underway to minimize waste generation and reduce energy consumption during synthesis by employing greener chemistry principles. Catalytic processes that enhance reaction efficiency without harsh reagents are being prioritized to align with sustainable manufacturing practices. These initiatives not only improve economic feasibility but also contribute to environmental stewardship.
The future prospects for 1-amino-3-methylpentan-2-ol are promising, with ongoing research expected to uncover new applications across multiple industries. As synthetic methodologies continue to evolve, access to this compound is likely to become more streamlined, fostering innovation in drug development and material science. Collaborative efforts between academia and industry will be essential in translating laboratory discoveries into commercially viable products that meet societal needs.
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